SC-19220 is a synthetic compound classified as a prostaglandin antagonist. Specifically, it exhibits a high affinity for the prostaglandin E2 (PGE2) receptor subtype EP1, demonstrating competitive antagonism at this receptor. [, , , , ] SC-19220 has been widely utilized in scientific research to investigate the role of PGE2 and its receptors in various physiological and pathological processes. This includes studies related to inflammation, pain, fever, muscle contraction, bone metabolism, and neurotransmission. [, , , , , , , , , , , , , , , , , , , , ]
SC 19220 is classified as a pharmacological agent within the category of prostaglandin E2 receptor antagonists. It is sourced from various suppliers, including Tocris Bioscience and Sigma-Aldrich, and is available in high purity (>99% HPLC) for laboratory research purposes. The compound is often used in studies related to renal function, osteoclastogenesis, and other biological processes influenced by prostaglandins .
The synthesis of SC 19220 involves several chemical reactions that typically include hydrazide formation and subsequent cyclization processes. While specific synthetic routes can vary, the general method involves:
The molecular structure of SC 19220 can be represented by its chemical formula C16H14ClN3O3. The compound features a dibenzoxazepine core structure that contributes to its biological activity. Notable structural characteristics include:
SC 19220 participates in various chemical reactions, primarily as an antagonist in biological assays. Its main reactions include:
In studies, SC 19220 has been shown to inhibit RANK/RANKL signaling pathways involved in osteoclast differentiation . Additionally, it has been observed to affect bladder capacity and micturition efficiency in animal models, indicating its systemic effects beyond just receptor antagonism .
SC 19220 functions primarily through competitive antagonism at the EP1 receptor site. By blocking this receptor, it prevents the actions of prostaglandin E2, which can lead to various physiological effects:
Data from experiments indicate that SC 19220 does not significantly alter intracellular calcium levels at pharmacologically relevant concentrations but may induce changes at higher doses .
Relevant data includes melting point ranges and specific heat capacities which are often reported in detailed product specifications from suppliers but are not universally standardized across all studies.
SC 19220 has several scientific applications primarily related to its role as an EP1 receptor antagonist:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: